

Application Notes: Western Blot Analysis of PIP4K2C Degradation by LRK-4189

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Compound of Interest

Compound Name: LRK-4189

Cat. No.: B15543668

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Abstract

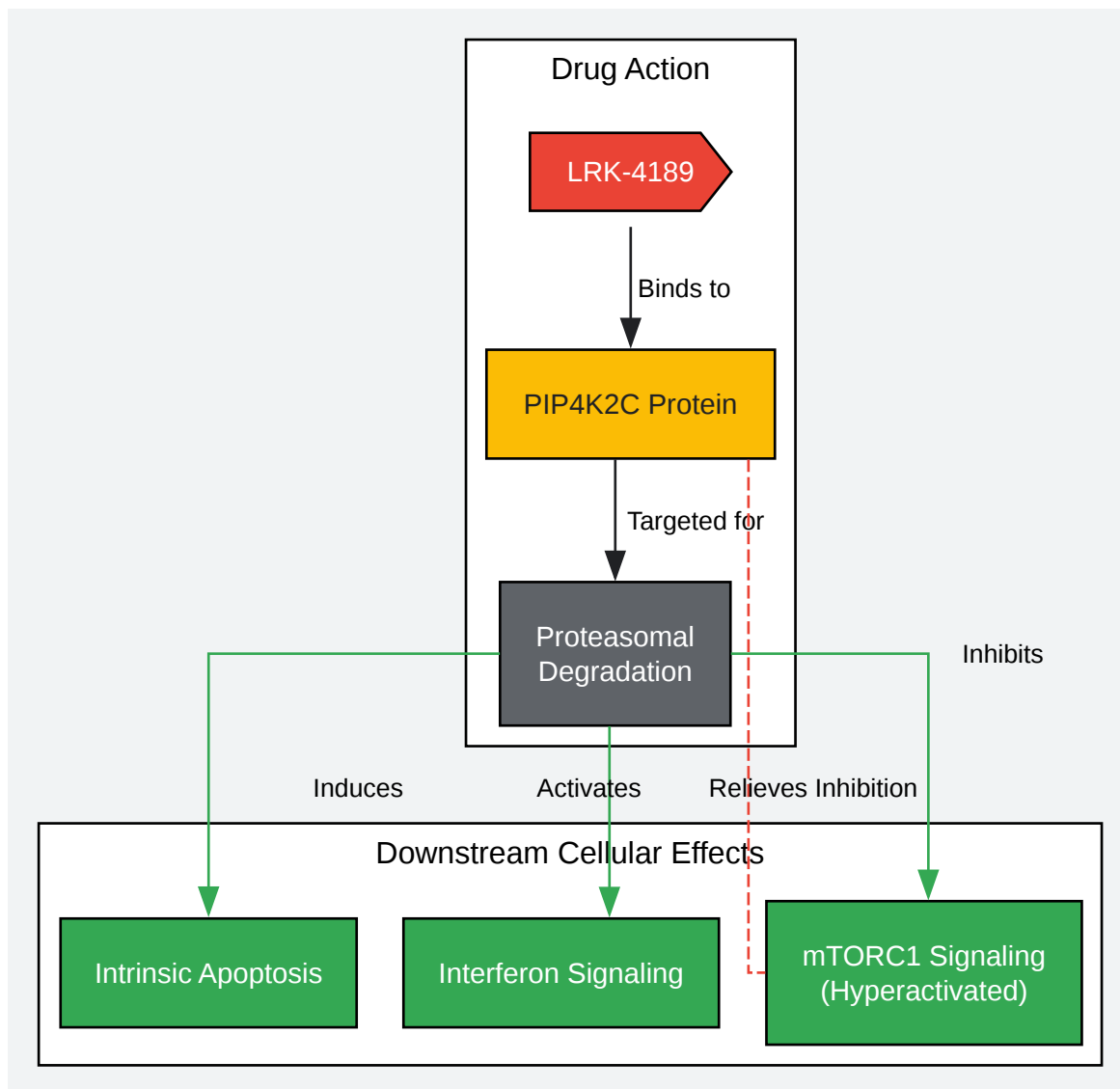
This document provides a detailed protocol for performing a Western blot to detect the degradation of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C) following treatment with **LRK-4189**. PIP4K2C is a lipid kinase implicated in cancer cell stress adaptation and immune evasion[1][2][3]. **LRK-4189** is a first-in-class, orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to selectively induce the degradation of PIP4K2C[1][2][4]. By mediating the degradation of PIP4K2C, **LRK-4189** leads to intrinsic cancer cell death and activates interferon signaling, offering a promising therapeutic strategy for cancers such as microsatellite stable (MSS) colorectal carcinoma[5][6]. This protocol is intended for researchers in oncology and drug development to verify the mechanism of action of **LRK-4189** by quantifying the reduction of PIP4K2C protein levels in cell lysates.

Mechanism of Action & Signaling Pathway

LRK-4189 functions as a selective degrader of the PIP4K2C protein[5][7]. It is a heterobifunctional molecule that binds simultaneously to PIP4K2C and an E3 ubiquitin ligase, such as Cereblon[6][8]. This proximity induces the ubiquitination of PIP4K2C, marking it for proteasomal degradation.

The degradation of PIP4K2C has significant downstream effects. PIP4K2C is a negative regulator of the mTORC1 signaling pathway; its removal leads to mTORC1 hyperactivation[9][10][11]. Furthermore, the loss of PIP4K2C reduces cancer cell fitness, triggers intrinsic

apoptosis, and activates interferon signaling pathways, which can stimulate an anti-tumor immune response[1][6].



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LRK-4189 mediated degradation of PIP4K2C and downstream effects.

Quantitative Data Summary

The efficacy of **LRK-4189** has been quantified in various preclinical models. The following table summarizes key performance metrics.

Parameter	Value	Cell Line / System	Citation
DC ₅₀ (Degradation)	< 500 nM	MOLT-4 Cells	
DC ₅₀ (Degradation)	1.9 nM (93% degradation)	Wild-type MOLT-4 Cells	[8]
Degradation Kinetics	Complete within 1 hour	Cancer Cell Lines	[8]
Response Rate	50% of patient samples respond	Primary human CRC patient-derived spheroids	[6]
In Vivo Efficacy	Dose-dependent PK/PD with single-agent efficacy	Multiple CRC models	[6]

Detailed Experimental Protocol: Western Blot for PIP4K2C

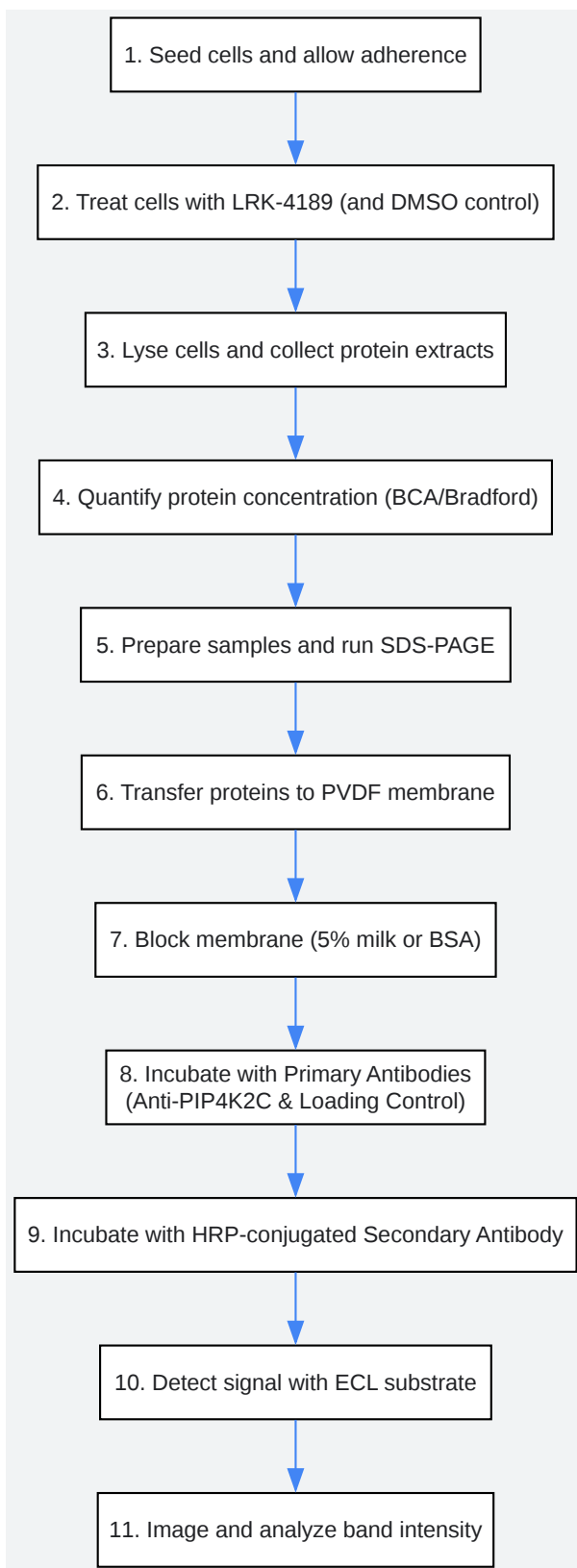
This protocol outlines the steps to measure the reduction in total PIP4K2C protein levels in cells treated with **LRK-4189**.

Materials and Reagents

- Cell Lines: MSS Colorectal Cancer cell lines (e.g., SW403) or other relevant lines.
- LRK-4189**: Prepare stock solutions in DMSO.
- Antibodies:
 - Primary Antibody: Anti-PIP4K2C (e.g., Rabbit mAb, recognizing endogenous levels). The expected band is ~50 kDa[11].
 - Loading Control: Anti-β-Actin or Anti-GAPDH antibody.
 - Secondary Antibody: HRP-conjugated anti-rabbit IgG.

- Buffers and Reagents:
 - Cell culture medium (e.g., DMEM, RPMI-1640) with FBS and antibiotics.
 - Phosphate-Buffered Saline (PBS).
 - RIPA Lysis Buffer with protease and phosphatase inhibitors.
 - BCA or Bradford Protein Assay Kit.
 - 4x Laemmli Sample Buffer.
 - 10% SDS-PAGE gels.
 - PVDF or nitrocellulose membranes.
 - Transfer Buffer.
 - Tris-Buffered Saline with 0.1% Tween-20 (TBST).
 - Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
 - Enhanced Chemiluminescence (ECL) detection substrate.

Experimental Workflow



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Workflow for Western Blot analysis of PIP4K2C degradation.

Step-by-Step Procedure

- Cell Culture and Treatment:
 - Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
 - Allow cells to adhere overnight.
 - Treat cells with varying concentrations of **LRK-4189** (e.g., 1 nM to 1 μ M) for a specified time (e.g., 1, 4, 8, 24 hours). Include a DMSO-only vehicle control. Based on kinetic data, significant degradation can be observed as early as 1 hour[8].
- Protein Extraction:
 - Aspirate the culture medium and wash cells twice with ice-cold PBS.
 - Add 100-150 μ L of ice-cold RIPA buffer (with inhibitors) to each well.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Transfer the supernatant (protein extract) to a new tube.
- Protein Quantification:
 - Determine the protein concentration of each sample using a BCA or Bradford assay, following the manufacturer's instructions.
- SDS-PAGE:
 - Normalize all samples to the same protein concentration with lysis buffer.
 - Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

- Load 20-30 µg of protein per lane into a 10% polyacrylamide gel. Include a molecular weight marker.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
 - Confirm successful transfer by staining the membrane with Ponceau S.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibody against PIP4K2C (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 5-10 minutes each with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection and Analysis:
 - Apply ECL detection substrate to the membrane according to the manufacturer's protocol.
 - Capture the chemiluminescent signal using a digital imager.
 - The expected result is a dose- and/or time-dependent decrease in the intensity of the PIP4K2C band at approximately 50 kDa[11].
 - To confirm equal protein loading, strip the membrane and re-probe with a loading control antibody (e.g., β -Actin) or perform a parallel blot.

- Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the PIP4K2C signal to the corresponding loading control signal for each lane.

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